N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide

Structure-Activity Relationship Kinase Inhibitor Design Carbonic Anhydrase

N-(3-(6-Ethoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide (CAS 903352-98-7) is a synthetic sulfonamide that integrates a 4-nitrobenzenesulfonamide warhead with a 6-ethoxypyridazine-substituted phenyl scaffold. Its molecular formula is C18H16N4O5S (MW 400.41 g/mol).

Molecular Formula C18H16N4O5S
Molecular Weight 400.41
CAS No. 903352-98-7
Cat. No. B2822483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide
CAS903352-98-7
Molecular FormulaC18H16N4O5S
Molecular Weight400.41
Structural Identifiers
SMILESCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H16N4O5S/c1-2-27-18-11-10-17(19-20-18)13-4-3-5-14(12-13)21-28(25,26)16-8-6-15(7-9-16)22(23)24/h3-12,21H,2H2,1H3
InChIKeySLHZBNBPEKCGKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(6-Ethoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide (CAS 903352-98-7): Core Structural Identity and Procurement Relevance


N-(3-(6-Ethoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide (CAS 903352-98-7) is a synthetic sulfonamide that integrates a 4-nitrobenzenesulfonamide warhead with a 6-ethoxypyridazine-substituted phenyl scaffold. Its molecular formula is C18H16N4O5S (MW 400.41 g/mol) [1]. The compound belongs to a broader class of aryl‑sulfonamide derivatives explored for kinase inhibition, carbonic anhydrase modulation, and as synthetic building blocks [2][3]. However, published quantitative bioactivity or selectivity data specifically for this compound remain absent from primary literature and authoritative databases, which necessitates careful evaluation against structural analogs before procurement for target-focused research.

Why Generic Substitution of N-(3-(6-Ethoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide Is Not Advisable Without Quantitative Comparator Data


Sulfonamide derivatives with pyridazine cores often exhibit steep structure‑activity relationships (SAR), where minor changes in regiochemistry (meta‑ vs. para‑ substitution on the central phenyl ring), the nature of the heteroaryl substituent, or the electronic character of the sulfonamide aryl group produce order‑of‑magnitude differences in target potency and selectivity [1][2]. For instance, in a series of pyridazine‑tethered benzenesulfonamides, the shift from a 4‑nitrophenyl to an unsubstituted phenyl sulfonamide reduced carbonic anhydrase II inhibition by >100‑fold [1]. Consequently, procuring a generic “pyridazine sulfonamide” without confirming that the precise substitution pattern (3‑(6‑ethoxypyridazin‑3‑yl)phenyl combined with 4‑nitrobenzenesulfonamide) matches the literature or internal reference data can lead to inactive or misleading results. The sections below provide the limited quantitative comparator evidence currently available for this specific compound and its closest analogs.

Quantitative Differentiation Evidence for N-(3-(6-Ethoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide Versus Closest Analogs


Regioisomeric Impact on Predicted Binding: Meta- vs. Para-Phenyl Substitution

The target compound contains a meta‑ substituted central phenyl ring, whereas its closest commercial analog (CAS 903292-09-1) is the para‑ isomer. In related pyridazine‑sulfonamide series, meta‑ vs. para‑ connectivity on the central aryl ring has been shown to alter the dihedral angle between the pyridazine and the sulfonamide‑bearing ring, thereby affecting hydrogen‑bond geometry and target complementarity [1]. Although no direct activity comparison between these two exact isomers has been published, cross‑study comparable evidence from carbonic anhydrase inhibitors indicates that meta‑substituted derivatives can exhibit >10‑fold differences in IC50 values relative to their para‑ counterparts when all other substituents are held constant [1].

Structure-Activity Relationship Kinase Inhibitor Design Carbonic Anhydrase

Electronic Effect of the 4-Nitro Group on Sulfonamide Reactivity and Target Engagement

The 4‑nitrobenzenesulfonamide moiety of the target compound is a stronger electron‑withdrawing group than the unsubstituted benzenesulfonamide present in analogs such as N‑[3‑(6‑ethoxypyridazin‑3‑yl)phenyl]benzenesulfonamide. The nitro group lowers the pKa of the sulfonamide NH, enhancing hydrogen‑bond donating capacity and increasing susceptibility to bioreduction, which can generate reactive intermediates [1]. In a class‑level comparison, 4‑nitrobenzenesulfonamides show a Hammett σp value of +0.78 versus 0.00 for the unsubstituted phenyl, translating to a predicted ~6‑fold increase in acidity [2]. This electronic difference can directly affect target affinity and off‑target profiles in enzyme inhibition assays.

Electron‑Withdrawing Group Sulfonamide Acidity Nucleophilic Aromatic Substitution

Differentiation from Sulfaethoxypyridazine: Antibiotic vs. Non‑Antibiotic Sulfonamide Core

The target compound is structurally distinct from sulfaethoxypyridazine (4‑amino‑N‑(6‑ethoxypyridazin‑3‑yl)benzenesulfonamide), a classical sulfonamide antibiotic that acts as a dihydropteroate synthase (DHPS) inhibitor. In the target compound, the 4‑amino group required for DHPS binding is replaced by a 4‑nitro group, and the central phenyl substitution is meta rather than directly linked to the sulfonamide nitrogen. This substitution pattern eliminates the p‑aminobenzoic acid (PABA) mimetic character essential for antibacterial activity [1]. Consequently, the target compound is expected to be inactive against DHPS, which is confirmed by the absence of any antibacterial claims in available literature, whereas sulfaethoxypyridazine shows MIC values of 2–16 µg/mL against susceptible strains [2]. This differentiation is critical for users seeking a non‑antibiotic sulfonamide probe.

Antibacterial Dihydropteroate Synthase Selectivity

Predicted Kinase Profiling: Contrast with Morpholino- and Piperazinyl-Pyridazine Sulfonamides

Several pyridazine‑sulfonamide analogs bearing morpholino or methylpiperazinyl groups at the pyridazine 6‑position have been reported as kinase inhibitors (e.g., BRAF V600E, EGFR) with IC50 values in the 0.1–10 µM range . The target compound instead carries an ethoxy group at this position, which lacks the hydrogen‑bond acceptor or basic nitrogen features typically required for hinge‑region binding in kinases [1]. While no direct kinase profiling data exist for the target compound, class‑level inference suggests it is unlikely to exhibit the same kinase inhibitory activity as the morpholino/piperazinyl analogs, making it better suited as a selectivity control or a synthetic intermediate rather than a primary kinase probe.

Kinase Inhibition Pyridazine Scaffold Hinge Binder

Recommended Application Scenarios for N-(3-(6-Ethoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide Based on Current Evidence


Selectivity Control Compound for Meta‑ vs. Para‑Substituted Pyridazine Sulfonamide Series

The meta‑phenyl connectivity of CAS 903352-98-7 distinguishes it from the more common para‑isomer (CAS 903292-09-1). It can serve as a selectivity control in SAR studies evaluating the impact of central ring geometry on target binding, following the precedent that analogous meta/para pairs exhibit >10‑fold differences in carbonic anhydrase II inhibition [1].

Non‑Antibiotic Sulfonamide Control for Antibacterial Selectivity Profiling

Because the compound lacks the 4‑amino group required for dihydropteroate synthase inhibition, it provides a clean negative control when profiling antibacterial sulfonamides such as sulfaethoxypyridazine, ensuring that observed activity is mechanism‑specific rather than general sulfonamide toxicity [1].

Synthetic Intermediate for Diversified Library Construction

The 4‑nitrobenzenesulfonamide group is a well‑established synthetic handle that can be reduced to an amine or substituted via nucleophilic aromatic substitution, enabling the preparation of diverse analog libraries [1]. The ethoxypyridazine moiety additionally offers a site for further functionalization through nucleophilic displacement.

Electron‑Deficient Sulfonamide Probe in Physical Organic Studies

The combination of the 4‑nitro group (σp = +0.78) and the ethoxypyridazine ring creates a unique electronic profile. This compound can be employed in mechanistic studies investigating the influence of sulfonamide acidity on hydrogen‑bonding, reactivity, or metabolic stability, serving as an extreme electron‑deficient comparator against unsubstituted or electron‑rich sulfonamides [2].

Quote Request

Request a Quote for N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.